molecular formula C13H16N4O3 B14805397 5-(3,4,5-Trimethoxyphenyl)pyrimidine-2,4-diamine CAS No. 7331-22-8

5-(3,4,5-Trimethoxyphenyl)pyrimidine-2,4-diamine

Cat. No.: B14805397
CAS No.: 7331-22-8
M. Wt: 276.29 g/mol
InChI Key: YLBXYLPMWRIPJO-UHFFFAOYSA-N
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Description

5-(3,4,5-Trimethoxyphenyl)pyrimidine-2,4-diamine is a synthetic organic compound known for its significant role in medicinal chemistry. It is a derivative of pyrimidine and contains a trimethoxyphenyl group, which contributes to its unique chemical properties. This compound is primarily recognized for its antibacterial activity and is used in various pharmaceutical applications .

Preparation Methods

The synthesis of 5-(3,4,5-Trimethoxyphenyl)pyrimidine-2,4-diamine involves several steps. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with β-methoxypropionitrile in the presence of sodium methoxide and methanol. The mixture is refluxed, followed by the addition of acrylonitrile and aniline. The reaction is then heated and stirred, resulting in the formation of the desired compound .

Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include additional purification steps to ensure the compound’s purity and quality .

Chemical Reactions Analysis

5-(3,4,5-Trimethoxyphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3,4,5-Trimethoxyphenyl)pyrimidine-2,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of 5-(3,4,5-Trimethoxyphenyl)pyrimidine-2,4-diamine involves the inhibition of dihydrofolate reductase. This enzyme is essential for the synthesis of tetrahydrofolate, a precursor for nucleic acid synthesis. By inhibiting this enzyme, the compound prevents the formation of nucleic acids, thereby inhibiting bacterial growth and proliferation .

Properties

CAS No.

7331-22-8

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

5-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C13H16N4O3/c1-18-9-4-7(5-10(19-2)11(9)20-3)8-6-16-13(15)17-12(8)14/h4-6H,1-3H3,(H4,14,15,16,17)

InChI Key

YLBXYLPMWRIPJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN=C(N=C2N)N

Origin of Product

United States

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